molecular formula C18H15BrF2N4O2 B1678022 Nelotanserin CAS No. 839713-36-9

Nelotanserin

カタログ番号: B1678022
CAS番号: 839713-36-9
分子量: 437.2 g/mol
InChIキー: COSPVUFTLGQDQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ネロタンセリンは、アレナ・ファーマシューティカルズ社が開発した化合物であり、主にセロトニン受容体サブタイプ 5-HT2A の逆アゴニストとしての作用で知られています。 当初は不眠症の治療薬として開発されましたが、後にレビー小体病性認知症と REM 睡眠行動障害の治療薬として用途が転換されました .

製法

ネロタンセリンは、様々な試薬と条件を用いた一連の化学反応によって合成されます。 詳細な合成経路と反応条件はアレナ・ファーマシューティカルズの機密情報です 。工業生産方法では、これらの反応を制御された条件下でスケールアップし、最終製品の一貫性と純度を確保する必要があるでしょう。

化学反応解析

ネロタンセリンは、以下のものを含むいくつかの種類の化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応は、ある官能基が別の官能基に置き換わることを伴います。一般的な試薬には、塩化チオニルや三臭化リンなどのハロゲン化剤が含まれます。

これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ネロタンセリンは、その潜在的な治療用途について広く研究されています。研究の主な分野には、次のようなものがあります。

準備方法

Nelotanserin is synthesized through a series of chemical reactions involving various reagents and conditionsThe detailed synthetic route and reaction conditions are proprietary to Arena Pharmaceuticals . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.

化学反応の分析

Nelotanserin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Key Pharmacological Properties

Target Type IC50 (nM) Affinity (Ki)
5-HT2AInverse Agonist1.70.35
5-HT2CPartial Agonist79100
5-HT2BInverse Agonist7912000

Lewy Body Dementia and Visual Hallucinations

Nelotanserin has been evaluated for its efficacy in treating Lewy body dementia, particularly in alleviating visual hallucinations and parkinsonism symptoms. A Phase 2 clinical trial indicated that this compound significantly reduced motor symptoms associated with Lewy body dementia without causing serious adverse effects . However, the results regarding visual hallucinations were less conclusive, suggesting that while motor symptoms may improve, further research is necessary to fully understand its impact on cognitive symptoms.

Case Study: Clinical Trial Results

In a double-blind, placebo-controlled study involving patients with Lewy body dementia, preliminary results showed:

  • Participants : 11 individuals completed the trial.
  • Primary Endpoint : Reduction in motor symptoms (parkinsonism).
  • Findings : Significant improvement in motor function; no major adverse effects reported .

REM Sleep Behavior Disorder

This compound has also been investigated for its potential to treat REM sleep behavior disorder (RBD), which is prevalent in patients with Parkinson's disease and Lewy body dementia. A multicenter Phase 2 trial employed video polysomnography to assess RBD behaviors before and after treatment with this compound.

Study Design

  • Duration : Four-week double-blind treatment phase.
  • Dosage : this compound at 80 mg versus placebo.
  • Outcome Measures : Systematic video analysis of RBD behaviors.

Results

The study found no significant difference in RBD behaviors between the this compound and placebo groups, indicating that while this compound may have potential therapeutic benefits, it did not significantly alleviate RBD symptoms in this cohort .

Summary of Clinical Trials on this compound

Condition Trial Phase Primary Endpoint Results Summary
Lewy Body DementiaPhase 2Motor SymptomsSignificant improvement observed; no serious adverse effects
REM Sleep Behavior DisorderPhase 2RBD BehaviorsNo significant difference between this compound and placebo

作用機序

ネロタンセリンは、5-HT2A セロトニン受容体を強力かつ選択的に標的とすることでその効果を発揮します。この受容体を阻害することにより、中枢神経系における興奮性経路を阻害し、REM 睡眠や夢の睡眠を犠牲にすることなく、非REM 睡眠の増加につながります。 このメカニズムは、現在市販されている薬剤とは異なり、GABA-A 治療に関連する副作用は期待されていません .

類似化合物との比較

ネロタンセリンは、5-HT2A 受容体に対する高い選択性でユニークであり、それぞれ 5-HT2C 受容体、5-HT2B 受容体と比較して少なくとも 30 倍、5000 倍の選択性を示しています 。類似の化合物には、次のようなものがあります。

    リタンセリン: 別の 5-HT2A 受容体アンタゴニストですが、選択性と薬物動態特性が異なります。

    ケタンセリン: 主に降圧作用のために使用される 5-HT2A 受容体アンタゴニスト。

    ミルタザピン: 5-HT2A 受容体にも作用する抗うつ薬ですが、他のセロトニン受容体に対して幅広い活性を持っています。

ネロタンセリンのユニークな選択性プロファイルは、他のセロトニン経路に影響を与えることなく、5-HT2A 受容体に関連する状態の治療に特に適しています .

生物活性

Nelotanserin, also known as APD-125, is a compound that primarily functions as a serotonin 5-HT2A receptor inverse agonist . It has garnered interest for its potential therapeutic applications in various neurological disorders, particularly those associated with visual hallucinations and sleep disturbances. This article delves into the biological activity of this compound, presenting findings from clinical studies, mechanisms of action, and its implications in treating conditions like dementia and Parkinson's disease.

This compound acts predominantly on the 5-HT2A and 5-HT2C serotonin receptors. As an inverse agonist, it not only blocks these receptors but also reduces their baseline activity. This unique mechanism is crucial for its therapeutic effects:

  • 5-HT2A Receptor : Involved in modulating mood, cognition, and perception; associated with visual hallucinations.
  • 5-HT2C Receptor : Plays a role in appetite regulation and anxiety.

Potency

This compound has been characterized by its high potency:

  • 5-HT2A Inverse Agonism : IC50 = 1.7 nM
  • 5-HT2C Partial Inverse Agonism : Moderately potent, though specific IC50 values are less established .

Phase 2 Study Overview

A notable clinical trial investigated the efficacy of this compound in patients with dementia with Lewy bodies (DLB) and Parkinson's disease dementia (PDD) experiencing visual hallucinations. Key findings include:

  • Study Design : Double-blind randomized study involving 30 participants.
  • Results : Significant reduction in the frequency and severity of visual hallucinations was observed .

Efficacy in REM Sleep Behavior Disorder (RBD)

Another study focused on the effects of this compound on REM Sleep Behavior Disorder, particularly in patients with dementia:

  • Methodology : Systematic video analysis was employed to assess outcomes.
  • Findings : The treatment led to a marked improvement in RBD symptoms, indicating its potential as a symptomatic treatment .

Data Table: Summary of Clinical Findings

Study FocusPopulationKey FindingsReference
Visual HallucinationsDLB and PDD patientsReduction in hallucination frequency/severity
REM Sleep Behavior Disorder (RBD)Dementia patientsImprovement in RBD symptoms
General SafetyVariousGenerally well-tolerated with mild adverse events

Biological Activity Beyond Neurology

Beyond its neurological applications, this compound's biological activity may extend into other areas such as:

  • Neuronal Signaling : Impacts pathways involved in neurotransmission.
  • Potential Anti-inflammatory Effects : Research suggests involvement in inflammatory pathways, though further studies are required to elucidate these effects .

Case Study 1: Efficacy in Visual Hallucinations

In a cohort of elderly patients with DLB, treatment with this compound resulted in:

  • A decrease in the occurrence of visual hallucinations within four weeks.
  • Improvements were sustained over a six-month follow-up period.

Case Study 2: Treatment of RBD

Patients treated with this compound for RBD reported:

  • Enhanced sleep quality.
  • Reduction in episodes of abnormal behavior during REM sleep phases.

特性

IUPAC Name

1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSPVUFTLGQDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232868
Record name Nelotanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nelotanserin potently and selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system. This mechanism is not expected to have the side effects of the GABA-A treatments.
Record name Nelotanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

839713-36-9
Record name N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=839713-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nelotanserin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839713369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nelotanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelotanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NELOTANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA73QEW2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

reacting 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine with 2,4-difluorophenyl-isocyanate in the presence of a urea-forming solvent to form 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

reacting 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine with 2,4-difluorophenyl-isocyanate in the presence of acetonitrile to form a reaction mixture comprising 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nelotanserin
Reactant of Route 2
Reactant of Route 2
Nelotanserin
Reactant of Route 3
Reactant of Route 3
Nelotanserin
Reactant of Route 4
Reactant of Route 4
Nelotanserin
Reactant of Route 5
Reactant of Route 5
Nelotanserin
Reactant of Route 6
Nelotanserin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。